

An In-depth Technical Guide to the Synthetic HPV E7 (49-57) Peptide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Human Papillomavirus (HPV) E7 protein (49-57)
Cat. No.:	B10861802

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction

High-risk Human Papillomavirus (HPV) infection is the primary etiological agent for virtually all cases of cervical carcinoma and a significant fraction of other anogenital and oropharyngeal cancers.^[1] The oncogenic potential of these viruses is driven largely by two viral oncoproteins, E6 and E7, which are consistently expressed in tumors and are essential for both the induction and maintenance of the malignant phenotype.^{[1][2]} The E7 oncoprotein disrupts cell cycle control, primarily by binding and promoting the degradation of the retinoblastoma tumor suppressor protein (pRb), which pushes the cell into an uncontrolled proliferative state.^{[3][4]}

This constant expression of a non-self protein makes E7 an ideal target for cancer immunotherapy. Within the E7 protein of the common HPV16 serotype, the 9-amino acid sequence at positions 49-57, RAHYNIVTF, has been identified as a critical immunodominant epitope.^{[5][6]} This synthetic peptide is a cornerstone tool for researchers in immunology, vaccine development, and cancer therapy. This guide provides an in-depth overview of its core physicochemical and immunological properties, alongside validated protocols for its application.

Part 1: Core Physicochemical Properties

The synthetic HPV E7 (49-57) peptide is typically produced by solid-phase synthesis and purified via High-Performance Liquid Chromatography (HPLC) to ensure high purity (often ≥95%) for immunological applications.^{[5][7]} It is delivered as a lyophilized powder, which requires careful reconstitution.^{[8][9]} The presence of trifluoroacetic acid (TFA) as a counterion from the HPLC process is common and can affect the net weight and solubility of the peptide.^[8]

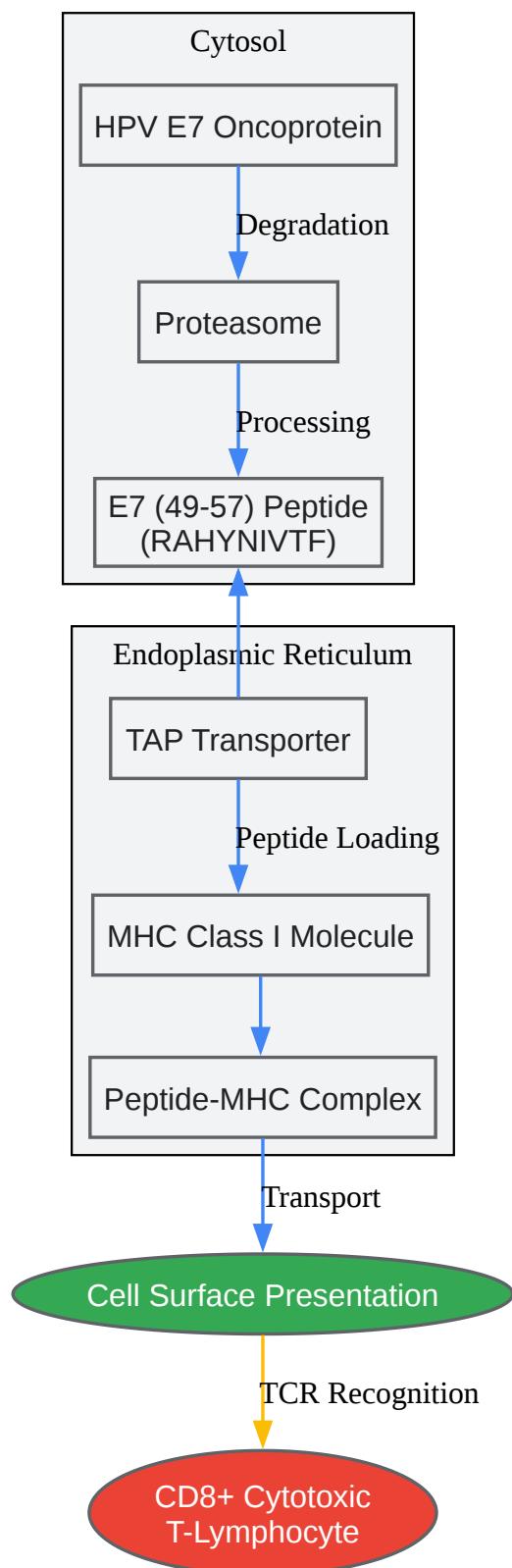
The fundamental properties of the peptide are crucial for its handling, storage, and experimental use. Understanding these characteristics ensures reproducibility and accuracy in sensitive biological assays.

Table 1: Physicochemical Data for Synthetic HPV E7 (49-57) Peptide

Property	Value	Source
Sequence (3-Letter)	Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe	[8]
Sequence (1-Letter)	RAHYNIVTF	[10] [11]
Molecular Formula	C ₅₂ H ₇₇ N ₁₅ O ₁₃	[8]
Molecular Weight	~1120.27 g/mol	[8] [10] [11]
Theoretical Isoelectric Point (pI)	9.84	[8]
Purity (Typical)	≥95% (via HPLC)	[7] [9]
Form	Lyophilized Powder	[8] [9]
Storage Conditions	Store at -20°C or below	[8] [12]

Part 2: Immunological Profile and Mechanism of Action

The significance of the HPV E7 (49-57) peptide lies in its function as a potent cytotoxic T-lymphocyte (CTL) epitope.^[12] It is recognized by the immune system in the context of a


specific Major Histocompatibility Complex (MHC) class I molecule, triggering a targeted anti-tumor response.

MHC Class I Restriction and T-Cell Recognition

The RAHYNIVTF peptide is a well-characterized H-2Db-restricted epitope in murine models and also shows high-affinity binding to the human MHC Class I molecule HLA-A*02:01.[9][13][14] This binding is the foundational step for initiating a CD8+ T-cell response. In an HPV-infected cancer cell, the full-length E7 protein is processed by the cell's antigen presentation machinery. The resulting E7 (49-57) fragment is loaded onto an MHC class I molecule and presented on the cell surface. This peptide-MHC complex acts as a beacon, recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes. This recognition, along with co-stimulation, activates the T-cell to proliferate and eliminate the cancer cell displaying the epitope.[6][15]

The Antigen Presentation Pathway

The journey of the E7 (49-57) epitope from a full-length oncoprotein to a surface-presented target is a tightly regulated cellular process. Understanding this pathway is critical for appreciating how immunotherapies leverage this mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Human Papillomavirus E7 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistamedica.imss.gob.mx [revistamedica.imss.gob.mx]
- 3. jpt.com [jpt.com]
- 4. The human papillomavirus E7 oncoprotein as a regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Human Papillomavirus (HPV) E7 protein (49-57) - 1 mg [anaspec.com]
- 8. Human Papillomavirus E7 protein (49-57) peptide [novoprolabs.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HPV E7 protein (49-57) | CRB1001123 | Biosynth [biosynth.com]
- 13. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]
- 14. Characterization of HLA-A2-restricted HPV-16 E7-specific CD8+ T-cell immune responses induced by DNA vaccines in HLA-A2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthetic HPV E7 (49-57) Peptide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861802#basic-properties-of-synthetic-hpv-e7-49-57-peptide\]](https://www.benchchem.com/product/b10861802#basic-properties-of-synthetic-hpv-e7-49-57-peptide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com